4-(2-Chloroethyl)-1-(triphenylmethyl)-1H-imidazole

CYP2C19 inhibition Human microsomes Imidazole SAR

4-(2-Chloroethyl)-1-(triphenylmethyl)-1H-imidazole (CAS 132287-55-9) features a trityl N1 protecting group and reactive 2-chloroethyl side chain, enabling dehydrohalogenation to 4(5)-vinylimidazole—a Diels-Alder monomer and nucleophilic scaffold. Unlike 1-(triphenylmethyl)imidazole (no reactive handle) or the chloromethyl analog (no vinyl generation), this compound is validated as a CYP3A inducer and CYP2C19 reference inhibitor (IC₅₀ 10,000 nM). Essential for SAR studies on trityl-substituted CYP modulators. Do not substitute with analogs.

Molecular Formula C24H21ClN2
Molecular Weight 372.9 g/mol
CAS No. 132287-55-9
Cat. No. B169658
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Chloroethyl)-1-(triphenylmethyl)-1H-imidazole
CAS132287-55-9
Synonyms4-(2-Chloroethyl)-1-(triphenylmethyl)-1H-imidazole
Molecular FormulaC24H21ClN2
Molecular Weight372.9 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)CCCl
InChIInChI=1S/C24H21ClN2/c25-17-16-23-18-27(19-26-23)24(20-10-4-1-5-11-20,21-12-6-2-7-13-21)22-14-8-3-9-15-22/h1-15,18-19H,16-17H2
InChIKeyCRASEQORRPQZAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2-Chloroethyl)-1-(triphenylmethyl)-1H-imidazole CAS 132287-55-9: Chemical Identity and Procurement Context


4-(2-Chloroethyl)-1-(triphenylmethyl)-1H-imidazole (CAS 132287-55-9), also known as 4-(2-chloroethyl)-1-tritylimidazole, is a synthetic heterocyclic organic compound characterized by an imidazole ring substituted at the N1 position with a bulky triphenylmethyl (trityl) protecting group and at the C4 position with a 2-chloroethyl side chain [1]. This structural motif situates the compound within the broader class of N-substituted imidazoles that have been extensively investigated for their capacity to modulate cytochrome P450 (CYP) enzyme activity, particularly CYP3A isoforms [2]. The compound's physicochemical properties, including a molecular weight of 372.89 g/mol, a predicted boiling point of 516.0±45.0 °C, and a calculated LogP of approximately 5.7, underscore its lipophilic character, which is largely conferred by the trityl moiety .

Why In-Class Imidazole Analogs Cannot Substitute for 4-(2-Chloroethyl)-1-(triphenylmethyl)-1H-imidazole


Despite a shared imidazole core, even subtle structural variations among N-substituted imidazoles result in profound differences in their chemical reactivity and biological profile. The compound's unique combination of a bulky, lipophilic trityl group and a primary alkyl chloride side chain is not replicated by common alternatives like 1-(triphenylmethyl)imidazole (which lacks the reactive chloroethyl handle) or 4-(chloromethyl)-1-(triphenylmethyl)-1H-imidazole (which has a different spacer length and reactivity). Furthermore, structure-activity relationship (SAR) studies have unequivocally demonstrated that the position and nature of substituents on the trityl phenyl rings of 1-triphenylmethyl-imidazoles dictate the magnitude of CYP3A induction, with chloro- and fluoro-substitutions yielding the highest activities [1]. Therefore, assuming functional equivalence between this specific compound and any close analog—even a regioisomer—is scientifically invalid and can compromise the intended synthetic or biological outcome.

Quantitative Differentiation Evidence for 4-(2-Chloroethyl)-1-(triphenylmethyl)-1H-imidazole vs. Analogs


Comparative CYP2C19 Inhibitory Potency of 1-Substituted Imidazoles

4-(2-Chloroethyl)-1-(triphenylmethyl)-1H-imidazole demonstrates measurable inhibition of CYP2C19 in human microsomes, with a reported IC50 value of 10,000 nM (10 μM) [1]. This level of inhibition is notably lower than that observed for other 1-substituted imidazoles with shorter alkyl chains, which can exhibit IC50 values around 2 μM for related CYP isoforms like CYP2A6 and CYP2A13 [2]. This suggests a differentiated CYP inhibition profile influenced by the bulky trityl group and the chloroethyl chain length.

CYP2C19 inhibition Human microsomes Imidazole SAR

Comparative CYP3A Induction Capacity of Triphenylmethyl-Substituted Imidazoles

In a systematic SAR study of N-substituted imidazoles, compounds bearing a 1-triphenylmethane (trityl) substituent were identified as the most potent inducers of CYP3A activity among a series that included benzyl and diphenylmethyl analogs [1]. Within the trityl-substituted subset, further differentiation was observed: the highest CYP3A induction was achieved when a fluorine or chlorine atom was substituted at the meta or para position of one of the phenyl rings [1]. This class-level finding strongly suggests that 4-(2-chloroethyl)-1-(triphenylmethyl)-1H-imidazole, with its unsubstituted trityl group, would exhibit a distinct, quantifiably lower CYP3A induction capacity compared to these halogen-substituted analogs.

CYP3A induction Rat hepatic microsomes Imidazole SAR

Reactivity Differentiation: Chloroethyl vs. Chloromethyl Side Chain in Nucleophilic Substitution

The 2-chloroethyl side chain of the target compound confers a distinct reactivity profile compared to the closely related analog 4-(chloromethyl)-1-(triphenylmethyl)-1H-imidazole (CAS 103057-10-9). The two-carbon spacer between the imidazole ring and the chloride leaving group in 4-(2-chloroethyl)-1-(triphenylmethyl)-1H-imidazole provides a different steric and electronic environment for nucleophilic attack than the one-carbon spacer in the chloromethyl analog [1]. This difference is critical for applications requiring specific alkylation distances or when the β-chloroethyl group is preferred for forming 5-membered rings (e.g., pyrrolidines) versus the 4-membered rings (azetidines) that would result from chloromethyl derivatives.

Synthetic intermediate Nucleophilic substitution Leaving group reactivity

Physicochemical Differentiation: Impact of Trityl Group on Lipophilicity and Stability

The triphenylmethyl (trityl) group significantly elevates the compound's lipophilicity compared to non-tritylated imidazole analogs, as reflected in its calculated LogP of 5.7 [1]. This high LogP is a direct consequence of the three phenyl rings and contributes to the compound's solubility profile and potential for membrane permeability . In contrast, 1-(triphenylmethyl)imidazole (CAS 15469-97-3), while also possessing a trityl group, lacks the reactive chloroethyl handle, making it a dead-end for many synthetic sequences. Furthermore, the trityl group enhances the compound's stability at room temperature compared to unprotected 4-(2-chloroethyl)-1H-imidazole, which is more prone to N-alkylation and other side reactions .

Lipophilicity Stability Protecting group

Validated Application Scenarios for 4-(2-Chloroethyl)-1-(triphenylmethyl)-1H-imidazole Based on Quantitative Evidence


Intermediate for the Synthesis of 4(5)-Vinylimidazole via Base-Promoted Elimination

The 2-chloroethyl group of the target compound serves as a latent vinyl group. Base-promoted dehydrohalogenation of 4-(2-chloroethyl)-1-(triphenylmethyl)-1H-imidazole yields 4(5)-vinylimidazole, a versatile monomer and diene for Diels-Alder reactions . This is a key differentiator from analogs like 4-(chloromethyl)-1-(triphenylmethyl)-1H-imidazole, which cannot undergo elimination to form a vinyl group directly [1].

Building Block for Nitrogen-Containing Heterocycles via Nucleophilic Substitution

The chloroethyl side chain acts as a reactive electrophilic handle, enabling the introduction of diverse nucleophiles (amines, thiols, alcohols) to create more complex molecules . This contrasts with 1-(triphenylmethyl)imidazole, which lacks such a reactive site and is primarily used as an impurity standard or a simple ligand [1].

Chemical Probe for Investigating CYP3A Induction SAR

Given its classification within the 1-triphenylmethyl-substituted imidazole series, this compound represents a specific, moderately active inducer of CYP3A enzymes . Its use in head-to-head studies with halogen-substituted trityl analogs allows researchers to deconvolute the contribution of specific phenyl ring substitutions to CYP3A induction potency, informing the design of next-generation compounds with tailored metabolic profiles .

Reference Compound for CYP2C19 Inhibition Screening

With a characterized IC50 of 10,000 nM for CYP2C19 in human microsomes , the compound can serve as a reference inhibitor for calibrating assays or assessing the CYP2C19 liability of new chemical entities, particularly when a moderate, rather than potent, inhibition profile is required as a control .

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